molecular formula C10H13BrO2S B14764930 1-Bromo-3-isopropyl-5-(methylsulfonyl)benzene

1-Bromo-3-isopropyl-5-(methylsulfonyl)benzene

Cat. No.: B14764930
M. Wt: 277.18 g/mol
InChI Key: AQKVFHHDRZWNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-isopropyl-5-(methylsulfonyl)benzene is an organic compound with the molecular formula C10H13BrO2S It is a derivative of benzene, featuring bromine, isopropyl, and methylsulfonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-isopropyl-5-(methylsulfonyl)benzene typically involves a multi-step process. One common method includes the bromination of 3-isopropyl-5-(methylsulfonyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-isopropyl-5-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-Bromo-3-isopropyl-5-(methylsulfonyl)benzene depends on the specific reaction or application. In coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. The methylsulfonyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-isopropyl-5-(methylsulfonyl)benzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both bromine and methylsulfonyl groups allows for versatile applications in synthesis and research .

Properties

Molecular Formula

C10H13BrO2S

Molecular Weight

277.18 g/mol

IUPAC Name

1-bromo-3-methylsulfonyl-5-propan-2-ylbenzene

InChI

InChI=1S/C10H13BrO2S/c1-7(2)8-4-9(11)6-10(5-8)14(3,12)13/h4-7H,1-3H3

InChI Key

AQKVFHHDRZWNNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.